Cas no 1345728-51-9 (4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1))

4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) is a versatile chemical intermediate used in pharmaceutical and organic synthesis. Its piperidine scaffold and functional groups, including the hydroxymethyl and nitrile moieties, make it valuable for constructing complex molecules, particularly in drug discovery. The hydrochloride salt enhances stability and solubility, facilitating handling and reactivity in aqueous or polar solvent systems. This compound is particularly useful in the development of bioactive molecules, offering a balance of reactivity and selectivity. Its well-defined structure and high purity ensure consistent performance in synthetic applications, making it a reliable choice for researchers in medicinal chemistry and fine chemical synthesis.
4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) structure
1345728-51-9 structure
商品名:4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1)
CAS番号:1345728-51-9
MF:C7H13ClN2O
メガワット:176.643920660019
MDL:MFCD31801567
CID:5240449
PubChem ID:86677054

4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) 化学的及び物理的性質

名前と識別子

    • 4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1)
    • QBCZSQPPXBMBLB-UHFFFAOYSA-N
    • DB-152926
    • 1345728-51-9
    • SCHEMBL14716385
    • 4-(hydroxymethyl)piperidine-4-carbonitrile;hydrochloride
    • 4-(Hydroxymethyl)-4-piperidinecarbonitrile hydrochloride
    • CS-0376238
    • 4-(hydroxymethyl)piperidine-4-carbonitrile hydrochloride
    • F83893
    • MDL: MFCD31801567
    • インチ: 1S/C7H12N2O.ClH/c8-5-7(6-10)1-3-9-4-2-7;/h9-10H,1-4,6H2;1H
    • InChIKey: QBCZSQPPXBMBLB-UHFFFAOYSA-N
    • ほほえんだ: C(C1(CCNCC1)CO)#N.Cl

計算された属性

  • せいみつぶんしりょう: 176.0716407g/mol
  • どういたいしつりょう: 176.0716407g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 152
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56Ų

4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1446908-250mg
4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride
1345728-51-9 98%
250mg
¥2872 2023-02-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1446908-1g
4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride
1345728-51-9 98%
1g
¥5896 2023-02-28
AstaTech
F83893-1/G
4-(HYDROXYMETHYL)PIPERIDINE-4-CARBONITRILE HYDROCHLORIDE
1345728-51-9 95%
1g
$857 2023-09-18
AstaTech
F83893-5/G
4-(HYDROXYMETHYL)PIPERIDINE-4-CARBONITRILE HYDROCHLORIDE
1345728-51-9 95%
5g
$1975 2023-09-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1446908-100mg
4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride
1345728-51-9 98%
100mg
¥2154 2023-02-28
Aaron
AR024VPA-250mg
4-(Hydroxymethyl)Piperidine-4-Carbonitrile Hydrochloride
1345728-51-9 97%
250mg
$332.00 2025-02-13
Aaron
AR024VPA-5g
4-(Hydroxymethyl)Piperidine-4-Carbonitrile Hydrochloride
1345728-51-9 97%
5g
$1412.00 2025-02-13
Aaron
AR024VPA-100mg
4-(Hydroxymethyl)Piperidine-4-Carbonitrile Hydrochloride
1345728-51-9 97%
100mg
$200.00 2025-02-13
AstaTech
F83893-0.25/G
4-(HYDROXYMETHYL)PIPERIDINE-4-CARBONITRILE HYDROCHLORIDE
1345728-51-9 95%
0.25g
$452 2023-09-18
1PlusChem
1P024VGY-100mg
4-(Hydroxymethyl)piperidine-4-carbonitrile hydrochloride
1345728-51-9 ≥97.0%
100mg
$361.00 2023-12-22

4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) 関連文献

Related Articles

  • 医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……
    May 20, 2025
  • スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……
    May 20, 2025
  • ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……
    May 20, 2025
  • Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……
    May 20, 2025
  • ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……
    May 20, 2025

4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1)に関する追加情報

Introduction to 4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) and Its Applications in Modern Chemical Biology

4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1), with the CAS number 1345728-51-9, is a significant compound in the realm of chemical biology and pharmaceutical research. This compound belongs to the piperidine class, a heterocyclic organic compound featuring a six-membered ring containing one nitrogen atom. The presence of both a nitrile group and a hydroxymethyl substituent in its structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.

The hydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more versatile for use in biochemical assays and drug development processes. The structural features of 4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) contribute to its potential applications in medicinal chemistry, particularly in the design of novel therapeutic agents targeting neurological and cardiovascular disorders.

In recent years, there has been growing interest in exploring the pharmacological properties of piperidine derivatives due to their ability to interact with biological targets such as enzymes and receptors. The nitrile group in 4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) can serve as a versatile handle for further functionalization, allowing chemists to modify the molecule and tailor its biological activity. This flexibility has led to its incorporation into numerous research projects aimed at developing new drugs with improved efficacy and reduced side effects.

One of the most compelling aspects of 4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) is its role as a precursor in the synthesis of more complex molecules. For instance, it has been utilized in the preparation of small-molecule inhibitors that modulate the activity of kinases and other enzymes implicated in cancer progression. The hydroxymethyl group provides a site for nucleophilic substitution reactions, enabling the introduction of diverse functional groups that can enhance binding affinity to biological targets.

Recent studies have highlighted the potential of 4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) in the development of treatments for neurodegenerative diseases. Piperidine derivatives have shown promise as inhibitors of acetylcholinesterase, an enzyme whose overactivity is associated with conditions such as Alzheimer's disease. The unique structural motif of this compound allows it to mimic natural substrates and compete with them for enzymatic binding sites, thereby reducing acetylcholine degradation and alleviating symptoms.

The synthesis of 4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) involves multi-step organic transformations that highlight the compound's synthetic utility. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the piperidine ring. Subsequent functionalization steps introduce the nitrile and hydroxymethyl groups at the desired positions. The final step involves salt formation with hydrochloric acid to improve solubility and stability.

In industrial settings, 4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) is often produced on a scale suitable for pilot plant and commercial applications. Its robust synthetic route ensures high yield and purity, making it an attractive choice for pharmaceutical manufacturers seeking reliable starting materials for drug development. The compound's stability under various storage conditions further enhances its practicality as an intermediate in large-scale chemical processes.

The growing body of research on 4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) underscores its importance in advancing chemical biology and drug discovery efforts. As scientists continue to explore new therapeutic strategies, compounds like this one will play a crucial role in developing innovative treatments for a wide range of diseases. The ability to modify its structure while maintaining biological activity makes it a cornerstone in the synthesis of next-generation pharmaceuticals.

Future directions in the study of 4-Piperidinecarbonitrile, 4-(hydroxymethyl)-, hydrochloride (1:1) may include exploring its potential as a scaffold for drug design or investigating novel synthetic pathways that improve its production efficiency. Advances in computational chemistry and high-throughput screening techniques will likely accelerate these efforts by enabling rapid identification of promising derivatives and optimization of their pharmacological properties.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Jincang Pharmaceutical (Shanghai) Co., LTD.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司